3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea
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Overview
Description
3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea is an organic compound that features a urea functional group attached to a fluorinated phenyl ring and a phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea typically involves the reaction of 2-fluoroaniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring can enhance the compound’s binding affinity to its target, while the urea moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylamine: Similar structure but with an amine group instead of a urea group.
3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ol: Similar structure but with an alcohol group instead of a urea group.
3-(2-Fluorophenyl)-1-phenyl-1-propan-2-one: Similar structure but with a ketone group instead of a urea group.
Uniqueness
3-(2-Fluorophenyl)-1-phenyl-1-propan-2-ylurea is unique due to the presence of the urea functional group, which can form strong hydrogen bonds and enhance the compound’s stability and binding affinity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-phenyl-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12(2)19(13-8-4-3-5-9-13)16(20)18-15-11-7-6-10-14(15)17/h3-12H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLNAHCFCYCKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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